methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and an amino group attached to an acrylate moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of methyl acrylate with 2-fluorobenzenesulfonyl chloride in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The fluorophenyl and sulfonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
- Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
Uniqueness
Compared to similar compounds, methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl (Z)-3-amino-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c1-16-10(13)9(6-12)17(14,15)8-5-3-2-4-7(8)11/h2-6H,12H2,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZOTCYVCHHDBX-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CN)S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/N)/S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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